Indomethacin analog 1

Description

Structure

3D Structure

Properties

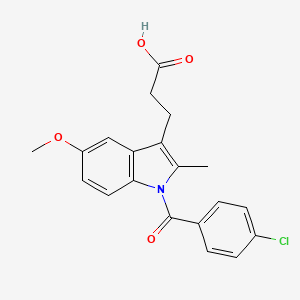

Molecular Formula |

C20H18ClNO4 |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

3-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]propanoic acid |

InChI |

InChI=1S/C20H18ClNO4/c1-12-16(8-10-19(23)24)17-11-15(26-2)7-9-18(17)22(12)20(25)13-3-5-14(21)6-4-13/h3-7,9,11H,8,10H2,1-2H3,(H,23,24) |

InChI Key |

ZXFPVIQVVULPBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Indomethacin Analog 1

Pioneering Synthetic Routes for Indomethacin (B1671933) Analog 1

The initial synthesis of Acemetacin involved the esterification of its parent compound, indomethacin. google.comnih.gov A conventional method described reacting an alkali metal salt of indomethacin with benzyl (B1604629) bromoacetate (B1195939) to form the benzyl ester of Acemetacin. google.com This intermediate was then subjected to catalytic reduction to remove the benzyl protecting group, yielding Acemetacin. google.com Another early approach proceeded via the phenacyl ester of Acemetacin, which was subsequently hydrolyzed to the final product. google.com These foundational routes established the core chemical transformation required: the coupling of indomethacin with a protected glycolic acid equivalent, followed by deprotection.

A significant early method involved protecting the carboxylic acid of glycolic acid as a tetrahydropyranyl (THP) ester. google.com Chloroacetic acid was first reacted with 3,4-dihydro-2H-pyran to form chloroacetic acid tetrahydropyranyl ester. google.com This intermediate was then reacted with indomethacin in the presence of a base like potassium carbonate in dimethylformamide (DMF) to yield the THP-protected Acemetacin. The final step involved acidic hydrolysis, using aqueous acetic acid, to remove the THP group and afford Acemetacin. google.com

Optimized and Scalable Synthetic Protocols for Indomethacin Analog 1

Later developments focused on improving efficiency, yield, and scalability for industrial production. One optimized process involves the direct esterification of indomethacin with a t-butyl haloacetate, such as t-butyl chloroacetate (B1199739), followed by deprotection. google.com In a typical procedure, indomethacin is reacted with t-butyl chloroacetate in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 90-130°C) in the presence of a fluoride (B91410) salt like potassium fluoride. google.comgoogle.com This reaction forms the t-butyl ester of Acemetacin.

The protecting t-butyl group is then removed under acidic conditions to yield Acemetacin. google.comgoogle.com Acids such as formic acid or trifluoroacetic acid are effective for this deprotection step. google.comgoogle.com For example, stirring the t-butyl ester of Acemetacin in formic acid at room temperature, followed by removal of the acid, yields Acemetacin with high purity and in excellent yields (up to 97%). google.comgoogle.com This method avoids the need for catalytic reduction and uses more readily available reagents, making it advantageous for large-scale synthesis. google.com

A comparison of batch versus continuous processing for similar pharmaceutical compounds suggests that continuous manufacturing can offer significant benefits in terms of reduced costs, better reaction control, and improved energy efficiency, which could be applicable to Acemetacin production. researchgate.net

Table 1: Comparison of Synthetic Protocols for Acemetacin

| Method | Key Reagents | Key Steps | Yield | Notes |

|---|

This table is generated based on data from the text and is for illustrative purposes.

Green Chemistry Approaches in the Synthesis of this compound

While specific literature on "green" synthesis of Acemetacin is limited, principles from the synthesis of related molecules can be applied. Green chemistry focuses on reducing waste, using less hazardous materials, and improving energy efficiency. For instance, in the synthesis of other pharmaceuticals like paracetamol, mechanochemical methods using ball milling have been explored to eliminate the need for solvents, reduce reaction times, and increase yields compared to traditional solvent-based processes. wab-group.com Such solvent-free strategies could potentially be adapted for the esterification step in Acemetacin synthesis.

Another green approach involves the use of more benign catalysts and solvents. rsc.org Research into the synthesis of N-arylamides has explored catalyst-free reactions at elevated temperatures in recyclable solvents like acetic acid. rsc.org Applying this philosophy to Acemetacin would involve exploring alternatives to solvents like DMF and developing catalytic systems that are more environmentally friendly and easily recoverable. The use of enzymatic catalysts, for instance, could offer high selectivity under mild conditions, significantly reducing the environmental footprint of the synthesis.

Derivatization Strategies and Prodrug Design for this compound

Acemetacin, itself a prodrug of indomethacin, has been the subject of further derivatization to explore new therapeutic applications and delivery systems. dergipark.org.trnih.govjddtonline.info

Ester and Amide Derivatives

The free carboxylic acid moiety of Acemetacin provides a handle for creating further ester and amide derivatives. The synthesis of such derivatives is a common strategy in medicinal chemistry to modify a drug's physicochemical properties. For other NSAIDs, esterification or amidation of the carboxylic acid group has been used to create mutual prodrugs, for example, by linking them to other therapeutic agents or promoieties. nih.govresearchgate.net This approach could be applied to Acemetacin to create novel codrugs with complementary activities. For instance, amide derivatives of other NSAIDs have been synthesized with amino acids like L-cysteine ethyl ester or with cysteamine (B1669678) to combine anti-inflammatory and antioxidant properties. researchgate.net

PEGylation and Polymer Conjugates

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established technique to improve the pharmacokinetic properties of drugs. researchgate.netdrugbank.com For drug delivery systems like proniosomes, PEGylation can impart "stealth" properties, which reduce clearance by the immune system and extend circulation time, thereby increasing bioavailability. researchgate.net While specific studies on the direct PEGylation of Acemetacin are not prominent, it is a viable strategy. Acemetacin could be conjugated to PEG or other polymers, potentially via its carboxylic acid group, to enhance solubility and modify its release profile. google.com This approach has been explored for other NSAIDs and could be used to develop long-acting formulations of Acemetacin. google.com

Targeted Delivery Moieties Conjugation (Preclinical Focus)

Conjugating Acemetacin to a targeting moiety is a strategy to deliver the drug specifically to a desired site of action, such as a tumor or inflamed tissue, thereby increasing efficacy and reducing systemic side effects. In a preclinical study, Acemetacin was conjugated to a platinum(IV) scaffold to create a chemo-anti-inflammatory agent. mdpi.com These platinum(IV)-Acemetacin conjugates were designed as prodrugs that could target cancer cells. The study found these conjugates to be significantly more potent than traditional platinum chemotherapy drugs against several cancer cell lines, including prostate and colon cancer cells. mdpi.com This demonstrates a sophisticated prodrug approach where Acemetacin is not only the payload but also a component of a targeted delivery system. mdpi.com

Table 2: Preclinical Derivatization of Acemetacin

| Derivative Type | Moiety | Purpose | Preclinical Finding | Reference |

|---|---|---|---|---|

| Targeted Conjugate | Platinum(IV) Scaffold | Targeted cancer therapy | Highly potent against Du145 prostate cancer cells (5450-fold more potent than cisplatin). | mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

The definitive characterization of "this compound," identified as 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetaldehyde, relies on a suite of advanced analytical techniques. acs.org These methods are indispensable for verifying its molecular structure, confirming its identity against reference standards, and quantifying its purity. Spectroscopic and chromatographic techniques provide complementary information, which, when combined, offers a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Both one-dimensional (¹H NMR) and two-dimensional (COSY, HMBC) experiments are employed to map the precise connectivity of atoms within the molecule.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are used to assign specific protons to their positions on the indole (B1671886) ring, the p-chlorobenzoyl group, and the acetaldehyde (B116499) side chain. For instance, in analogs of indomethacin, the aromatic protons of the p-chlorobenzoyl group typically appear as two distinct doublets in the downfield region (around 7.4-7.7 ppm), while the methoxy (B1213986) group protons present as a sharp singlet around 3.8 ppm. acs.orgnih.gov The protons of the methyl group at the C2 position of the indole ring are also readily identifiable as a singlet. acs.orgnih.gov

While specific ¹H NMR data for 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetaldehyde is not extensively published, analysis of closely related indomethacin derivatives illustrates the typical data obtained. acs.orgnih.govamazonaws.com Low-temperature NMR studies on indomethacin derivatives have also been used to investigate the rotational isomerism (E/Z isomers) around the amide bond, a phenomenon that can be critical for understanding the compound's conformational state in solution. acs.org

Table 1: Representative ¹H NMR Spectral Data for Indomethacin Derivatives

This table presents data from closely related analogs to illustrate typical NMR assignments, as specific data for this compound is not widely available.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

| CF₃-Indomethacin | Methoxy (OCH₃) | 3.76 | s | amazonaws.com |

| Methylene (CH₂) | 3.77 | s | amazonaws.com | |

| Indole H-6 | 6.88 | dd, J = 2.3, 9.2 | amazonaws.com | |

| Acetoxymethyl Indomethacin Ester | p-Chlorobenzoyl H-2', H-6' | 7.64 | d, J = 8.5 | acs.orgnih.gov |

| p-Chlorobenzoyl H-3', H-5' | 7.44 | d, J = 8.5 | acs.orgnih.gov | |

| Indole H-4 | 6.97 | d, J = 2.5 | acs.orgnih.gov | |

| Indole H-7 | 6.65 | dd, J = 8.5, J = 2.5 | acs.orgnih.gov | |

| Methoxy (OCH₃) | 3.82 | s | acs.orgnih.gov | |

| Indole C2-CH₃ | 2.36 | s | acs.orgnih.gov |

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for corroborating its elemental composition. The molecular formula for the aldehyde analog is C₁₉H₁₆ClNO₃. acs.org Techniques such as electrospray ionization (ESI) are commonly used to generate a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), whose mass-to-charge ratio (m/z) confirms the compound's molecular weight. amazonaws.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural evidence. The molecule breaks apart in a predictable manner during ionization, and the resulting fragment ions correspond to stable substructures of the parent compound. For example, a common fragment in indomethacin derivatives is the p-chlorobenzoyl cation (m/z 139). tandfonline.com Analysis of these fragments helps to confirm the presence of key structural motifs, such as the p-chlorobenzoyl group and the indole core. acs.orgnih.govtandfonline.com

Table 2: Representative Mass Spectrometry Data for Indomethacin Derivatives

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound (Aldehyde) | - | Calculated MW: 341.79 | - | acs.org |

| Indomethacin Ester Analog (2a) | EI-MS | 429.1 (M⁺) | 312, 138.9 (base peak), 111 | acs.orgnih.gov |

| Indomethacin-CDNBD Azo Adduct | ESI (-) | - | 549.83 (100%), 445.28, 367.38 | srce.hr |

| 3-Methyl-2-phenyl-1-(4-chlorobenzoyl)indole | EI-MS | 345 (M⁺) | 139 (C₇H₄ClO⁺, 100%) | tandfonline.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. For the aldehyde analog, key characteristic absorptions would include a strong C=O stretching vibration for the aldehyde group (typically ~1720-1740 cm⁻¹), another strong C=O stretch for the tertiary amide of the p-chlorobenzoyl group (typically ~1680-1690 cm⁻¹), and C-O stretching for the methoxy ether group. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron systems within the molecule. The indole ring system, coupled with the p-chlorobenzoyl group, constitutes a significant chromophore that absorbs UV light at specific wavelengths (λmax). While the specific λmax for the aldehyde analog is not detailed, related indoxyl compounds show multiple absorption bands between 240 nm and 450 nm. ajol.info UV-Vis spectroscopy is also the basis for many quantitative assays, including a colorimetric method for indomethacin involving a diazo coupling reaction that produces an azo dye with a λmax of 470 nm. srce.hr

Table 3: Characteristic Spectroscopic Data (IR & UV-Vis) for Indomethacin and Related Compounds

| Technique | Functional Group / System | Characteristic Absorption | Compound Example | Reference |

| FTIR | Ester C=O Stretch | 1742.0 cm⁻¹ | Acetoxymethyl Indomethacin Ester | acs.orgnih.gov |

| Amide C=O Stretch | 1691.5 cm⁻¹ | Acetoxymethyl Indomethacin Ester | acs.orgnih.gov | |

| Aromatic C-H Stretch | 3032.3 cm⁻¹ | Acetoxymethyl Indomethacin Ester | nih.gov | |

| UV-Vis | Azo Dye Chromophore | λmax = 470 nm | Indomethacin-CDNBD Azo Adduct | srce.hr |

| Indoxyl Chromophore | λmax = 248, 275, 300 nm | Steroidal Indoxyl | ajol.info |

Chromatographic Methods (HPLC, GC) for Purity and Isomeric Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the definitive methods for assessing the purity of this compound. researchgate.netdntb.gov.ua HPLC separates the target compound from synthesis precursors, byproducts, and degradation products, allowing for precise quantification of its purity.

A typical HPLC analysis for indomethacin and its analogs employs a reversed-phase C18 column. nih.govresearchgate.net The separation is achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or ethanol) and an aqueous buffer, often with acetic acid to control the ionization state of any acidic or basic functional groups. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as 240 nm or 254 nm. nih.govresearchgate.net Using these methods, the purity of synthesized indomethacin analogs is often confirmed to be greater than 95% or 98%. acs.orgnih.govnih.gov

While gas chromatography (GC) can also be used, HPLC is generally preferred for non-volatile and thermally sensitive molecules like indomethacin derivatives. These chromatographic methods are essential for quality control, ensuring the identity and purity of the final compound.

Table 4: Representative HPLC Conditions for the Analysis of Indomethacin and its Analogs

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | 4 µm C18 reversed-phase | Karomasil C18 (250 x 4.6 mm, 5 µm) | Reversed-phase C18, 10 µm |

| Mobile Phase | Ethanol:Water:Glacial Acetic Acid (65:34:1, v/v) | Methanol (40%) and Acetonitrile (60%) | Methanol (65%) in water with tetrabutylammonium (B224687) hydrogensulfate |

| Flow Rate | 1.3 mL/min | 0.8 mL/min | - |

| Detection | UV at 254 nm | UV at 240 nm | UV at 235 nm |

| Reference | nih.gov | researchgate.net | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Indomethacin Analog 1

Conformational Analysis and Stereochemical Considerations in Indomethacin (B1671933) Analog 1

Currently, there is a notable absence of publicly available, dedicated studies on the specific conformational analysis and stereochemical aspects of Indomethacin analog 1. While research on other indomethacin derivatives has explored the stereochemistry around the N-benzoylated indole (B1671886) moiety, including the potential for atropisomerism when rotation is restricted, such detailed investigations for this compound have not been found in the reviewed literature. The propanoic acid side chain introduces a potential chiral center, but specific studies on the stereoisomers of this analog and their differential activities are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are crucial for predicting the biological activity of compounds based on their physicochemical properties. While several QSAR studies have been conducted on various series of indomethacin derivatives to understand the structural requirements for activities like COX inhibition, a specific QSAR model that includes or focuses on this compound (also identified by its ChEMBL ID: CHEMBL178687) is not described in the available scientific literature. Therefore, predicting its activity based on existing QSAR models for other analogs would be speculative.

Molecular Docking and Ligand-Receptor Interaction Studies of this compound

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to its target protein. Despite numerous docking studies on various indomethacin analogs to elucidate their interactions with targets like cyclooxygenase (COX) enzymes, specific molecular docking studies detailing the binding mode of this compound within the active sites of its potential targets are not publicly documented. Such studies would be invaluable in rationalizing its biological activity and guiding further optimization.

Impact of Targeted Structural Modifications on Molecular Target Binding Affinity (In Vitro Studies)

The primary in vitro data available for this compound pertains to its interaction with the aldo-keto reductase (AKR) family of enzymes. Specifically, it has been evaluated for its inhibitory effect on AKR1C3.

| Compound Name | Target Enzyme | IC₅₀ (nM) |

| This compound | Aldo-keto reductase family 1 member C3 (AKR1C3) | 100 |

Computational Chemistry Applications in this compound Design and Optimization

Computational chemistry plays a pivotal role in modern drug discovery, from initial hit identification to lead optimization. While computational approaches have been applied extensively to the broader class of indomethacin analogs, there is no specific mention in the reviewed literature of the application of computational chemistry in the rational design or optimization of this compound itself. Such studies would be beneficial for understanding its electronic properties, stability, and potential for forming favorable interactions with biological targets.

Molecular and Cellular Mechanism of Action of Indomethacin Analog 1

Investigation of Cyclooxygenase (COX) Isozyme Selectivity and Inhibition Kinetics (In Vitro Biochemical Assays)

The primary mechanism of action for indomethacin (B1671933) and its analogs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923). Unlike its parent compound, indomethacin, which is a potent, nonselective inhibitor of both COX-1 and COX-2, Indomethacin analog 1 demonstrates a significant and unexpected selectivity for the COX-2 isozyme. researchgate.netnih.govnih.govnih.govacs.org

In vitro biochemical assays using purified enzymes have shown that substituting the 2′-methyl group of indomethacin with a trifluoromethyl (CF3) group creates a molecule that is a highly potent, slow, tight-binding inhibitor of COX-2, while lacking significant COX-1 inhibitory activity. nih.govnih.gov The inhibition kinetics are time-dependent, similar to indomethacin, involving a rapidly reversible equilibrium with the enzyme, followed by a slower transition to a more tightly bound enzyme-inhibitor complex. nih.gov

The basis for this COX-2 selectivity lies in the structural differences between the active sites of the two isozymes. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket. researchgate.net Studies with site-directed mutants reveal that the COX-2 selectivity of CF3-Indomethacin results from the insertion of its bulky CF3 group into a small hydrophobic pocket within the enzyme's active site. nih.govnih.govacs.org This pocket is formed by the amino acid residues Ala-527, Val-349, Ser-530, and Leu-531. nih.govnih.govacs.org This interaction effectively blocks the enzyme's activity. In contrast, the smaller active site of COX-1 does not accommodate the CF3 group as readily, leading to a dramatic loss of inhibitory activity against this isozyme.

The inhibitory potency (IC50) from in vitro assays quantifies this selectivity:

| Compound | Isozyme | IC50 (nM) |

| This compound (CF3-Indomethacin) | mCOX-2 (murine) | 267 |

| hCOX-2 (human) | 388 | |

| oCOX-1 (ovine) | >100,000 | |

| Indomethacin (Parent Compound) | mCOX-2 (murine) | 127 |

| hCOX-2 (human) | 180 | |

| oCOX-1 (ovine) | 27 | |

| Data sourced from Blobaum et al. (2013). researchgate.netnih.govnih.govnih.govacs.org |

Modulation of Prostaglandin (B15479496) and Thromboxane Pathways at the Cellular Level (In Vitro Cell Line Studies)

By selectively inhibiting the COX-2 enzyme, this compound directly modulates the synthesis of downstream signaling molecules, including prostaglandins and thromboxanes. The COX-2 enzyme catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is the precursor for various prostaglandins (like PGE2) and Thromboxane A2 (TXA2). nih.govfrontiersin.orgmdpi.com These molecules are pivotal mediators of inflammation and other cellular processes.

In vitro studies have confirmed that this enzymatic inhibition translates to cellular activity. Specifically, CF3-Indomethacin was shown to effectively inhibit COX-2 activity in human head and neck squamous cell carcinoma cell lines. nih.govnih.gov This inhibition within a cellular context demonstrates that the analog can access and act upon its target enzyme in a complex biological environment, thereby reducing the cellular capacity to produce pro-inflammatory and other signaling prostanoids. Consequently, the pathways dependent on the products of COX-2 are downregulated.

Exploration of COX-Independent Mechanisms in Cellular Systems (In Vitro)

While the primary mechanism of this compound is COX-2 inhibition, its parent compound, indomethacin, is known to exert numerous biological effects through COX-independent pathways. Research into whether these alternative mechanisms are retained in the 2′-trifluoromethyl analogue is ongoing.

The NF-κB signaling pathway is a central regulator of inflammatory responses, cell survival, and proliferation. nih.govmdpi.com Studies on the parent compound, indomethacin, have shown that it can inhibit the activation of NF-κB, contributing to its anti-inflammatory and anti-cancer effects. nih.gov However, based on the available scientific literature, specific in vitro studies investigating the direct effect of this compound (CF3-Indomethacin) on the NF-κB pathway have not been reported.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate lipid metabolism, inflammation, and cell differentiation. exlibrisgroup.commdpi.com Indomethacin is a known ligand and activator of both PPARα and PPARγ. nih.govexlibrisgroup.comnih.gov This interaction is considered a significant COX-independent mechanism for the parent drug. It has been noted that the 2'-methyl group of indomethacin is not required for PPARγ activation. researchgate.net While this may suggest that this compound could also interact with PPARs, direct experimental evidence from in vitro studies specifically testing the binding and activation of PPARs by CF3-Indomethacin is not present in the current body of literature.

Some NSAIDs, including indomethacin, can exert effects by directly interacting with cellular membranes and modulating the activity of ion channels. nih.govnih.gov Indomethacin, for instance, has been reported to inhibit calcium influx in cancer cells and to induce changes in the physical properties of lipid bilayers. nih.govresearchgate.net These membrane-level interactions can influence the function of embedded proteins and signaling pathways. At present, dedicated studies on the specific interactions of this compound with ion channels or its effects on the biophysical properties of cell membranes have not been documented.

Inducing apoptosis, or programmed cell death, is a key mechanism for the anti-cancer effects of some NSAIDs, often occurring independently of COX inhibition. nih.govplos.orgmdpi.com Indomethacin has been shown to induce apoptosis in various cancer cell lines through pathways involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. nih.govnih.gov Research has suggested that the 2'-methyl group of indomethacin is not essential for its apoptosis-inducing activity in tumor cells. researchgate.net This raises the possibility that this compound may retain this function. However, direct in vitro experimental validation and mechanistic studies of apoptosis induction by CF3-Indomethacin in specific cell lines are currently lacking in published research.

Lack of Publicly Available Data for "this compound"

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient data to generate the requested article on "this compound" according to the specified outline. The search did not yield specific research findings related to the compound's molecular and cellular mechanisms of action in the areas of kinase inhibition, proteomics, transcriptomics, or epigenetics.

While "this compound" is listed in the Therapeutic Target Database as a patented compound, detailed experimental data from in vitro studies, such as kinase inhibition profiles, phosphorylation cascade analysis, proteomic and transcriptomic profiling, and epigenetic modification studies, are not available in the public domain. The available information is limited to the identification of its potential target, Dihydrodiol dehydrogenase type I, but does not extend to the specific experimental results required to populate the requested article sections.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content inclusions, such as detailed data tables and research findings, for "this compound" at this time. Further research and publication of experimental data on this specific compound would be necessary to fulfill the request as outlined.

Preclinical Pharmacodynamic Characterization of Indomethacin Analog 1 in Vitro and Animal Models

Anti-Inflammatory Mechanistic Investigations in Non-Human Models

The anti-inflammatory potential of Indomethacin (B1671933) analog 1 has been extensively characterized using established in vitro and in vivo models of inflammation. These studies aimed to elucidate its mechanisms of action, particularly in acute and chronic inflammatory settings. Like its parent compound, Indomethacin, the analog's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923). nih.govacs.orgdrugbank.comwjpmr.com

Lipopolysaccharide (LPS)-Induced Inflammation Models (In Vitro Cell Lines, Animal Models)

In studies using mouse models, the administration of lipopolysaccharide (LPS) is a common method to induce a systemic inflammatory response and neuroinflammation. nih.govpeerj.combohrium.com Research on indomethacin's effects in this model has yielded complex results. Pretreatment with indomethacin was found to augment LPS-induced expression of inducible nitric oxide synthase (iNOS) at both the mRNA (Nos2) and protein levels in the brain. nih.govpeerj.combohrium.comnih.govresearchgate.net However, it did not have a significant effect on the LPS-induced expression of proinflammatory cytokine mRNAs for interleukin-1beta (Il1b) and tumor necrosis factor-alpha (Tnf). nih.govpeerj.combohrium.com These findings suggest that while Indomethacin analog 1 may be effective against certain inflammatory pathways, its interaction with the inflammatory cascade induced by bacterial endotoxins like LPS can be multifaceted, potentially exacerbating specific aspects of the neuroinflammatory response by increasing iNOS expression. nih.govpeerj.combohrium.com

Carrageenan-Induced Edema Models (Animal Models)

The carrageenan-induced paw edema model in rats is a classical test for evaluating the efficacy of anti-inflammatory drugs on acute inflammation. nih.govslideshare.net In this model, this compound has demonstrated potent anti-inflammatory activity, comparable to its parent compound, indomethacin. acs.orgnih.gov Studies on a structurally similar analog, CF3-indomethacin, showed it was equipotent to indomethacin in inhibiting edema in the rat paw model. acs.orgnih.gov this compound effectively reduces paw volume, a key indicator of inflammation, with its effect being most prominent within the first 5 hours of inflammation induction. nih.gov The significant inhibition of edema confirms the compound's potent activity against the early exudative stage of inflammation. oaji.netijpsr.com

| Compound | Effective Dose 50 (EC₅₀) | Maximal Inhibition of Edema (%) | Reference |

|---|---|---|---|

| Indomethacin | 1.0 mg/kg | ~87% | acs.orgnih.govoaji.net |

| This compound | 1.7 mg/kg | Comparable to Indomethacin | acs.orgnih.gov |

Adjuvant-Induced Arthritis Models (Animal Models)

To assess the efficacy of this compound in a chronic inflammatory condition, the complete Freund's adjuvant (CFA)-induced arthritis model in rats was employed. nih.govnih.gov This model mimics the pathological features of human rheumatoid arthritis. In these long-term studies, formulations of indomethacin analogs have shown superior efficacy compared to the parent drug. nih.govnih.gov For instance, an indomethacin nanocapsule formulation provided significantly greater inhibition of paw edema in the established arthritis phase (days 14-21) compared to free indomethacin. nih.govnih.gov this compound demonstrated a marked ability to suppress the chronic inflammatory processes, significantly reducing paw swelling and improving inflammatory markers over the treatment period. oaji.netnih.govnih.gov

| Treatment | Inhibition of Edema (%) (Arthritis Model, Day 14-21) | Reference |

|---|---|---|

| Indomethacin (Free) | 14 ± 3% | nih.govnih.gov |

| This compound | 35 ± 2% | nih.govnih.gov |

Cytokine and Chemokine Production Modulation (In Vitro, Ex Vivo)

The anti-inflammatory effects of this compound are closely linked to its ability to modulate the production of key signaling molecules like cytokines and chemokines. mdpi.comlatrobe.edu.au In ex vivo studies using serum from rats with adjuvant-induced arthritis, treatment with an advanced formulation of an indomethacin analog led to a significant reduction in the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov Concurrently, the treatment resulted in a substantial increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov In other models, indomethacin treatment has been shown to inhibit IL-6 and stimulate IL-13 production. nih.govnih.gov This demonstrates that this compound does not simply suppress inflammation but actively modulates the balance of pro- and anti-inflammatory mediators.

| Cytokine | Effect | Change (%) | Reference |

|---|---|---|---|

| TNF-α | Inhibition | 83 ± 8% | nih.govnih.gov |

| IL-6 | Inhibition | 84 ± 11% | nih.govnih.gov |

| IL-10 | Increase | 196 ± 55% | nih.govnih.gov |

Antipyretic Mechanism Exploration in Animal Models

This compound exhibits potent antipyretic properties, which have been investigated in animal models of fever induced by pyrogenic substances like LPS and various cytokines. researchgate.netnih.gov The primary mechanism of its fever-reducing effect is the inhibition of prostaglandin (B15479496) synthesis within the central nervous system. nih.govnih.gov Studies show that indomethacin effectively reduces fever induced by LPS, IL-1β, IL-6, and TNF-α. researchgate.netnih.gov The antipyretic action of indomethacin is distinct from some other agents; for instance, its effect is dependent on the release of arginine vasopressin (AVP) in the brain, a pathway not utilized by the antipyretic dipyrone. researchgate.netnih.gov By blocking the production of pyrogenic prostaglandins, this compound effectively resets the hypothalamic thermostat, thereby reducing elevated body temperature. nih.gov

Analgesic Mechanism Investigations in Animal Models Focusing on Molecular Targets (e.g., TRP Channels, Opioid Receptors)

The analgesic effects of this compound are primarily attributed to its peripheral anti-inflammatory action, which reduces the production of pain-sensitizing mediators. nih.govacs.org The main mechanism is the inhibition of COX enzymes, which blocks the synthesis of prostaglandins that sensitize peripheral nociceptors to painful stimuli. acs.org

While not a direct agonist or antagonist of Transient Receptor Potential (TRP) channels or opioid receptors, this compound indirectly modulates the activity of nociceptive pathways involving these targets. TRP channels, such as TRPV1, are key detectors of noxious thermal and chemical stimuli and their sensitivity is significantly increased by inflammatory mediators, including prostaglandins. mdpi.comnih.gov By inhibiting prostaglandin production, this compound reduces the sensitization of TRP channels, thereby increasing the pain threshold. nih.gov

Similarly, while the compound does not directly bind to opioid receptors, its potent peripheral analgesic activity has been demonstrated in models like the acetic acid-induced writhing test, where some analogs show superior inhibition of nociceptive responses compared to the parent drug, indomethacin. nih.govacs.org This indicates a powerful ability to reduce peripheral pain signaling at the source of inflammation.

| Compound | Dose | Writhing Inhibition (%) | Reference |

|---|---|---|---|

| Indomethacin | 10 mg/kg | 51.2% | acs.org |

| Indomethacin analog 2a | 10 mg/kg | 61.7% | acs.org |

| Indomethacin analog 2b | 10 mg/kg | 60.8% | acs.org |

Immunomodulatory Effects in Preclinical Systems (e.g., Lymphocyte Proliferation, Macrophage Activation)

There is no specific information available in the public domain regarding the effects of a compound explicitly named "this compound" on lymphocyte proliferation or macrophage activation.

Cellular Signaling Pathway Interrogation in Response to this compound (In Vitro and Ex Vivo from Animal Models)

Specific studies detailing the cellular signaling pathways modulated by "this compound" in either in vitro cell cultures or ex vivo samples from animal models have not been identified in the available literature.

Preclinical Pharmacokinetic Pk Evaluation of Indomethacin Analog 1 in Vitro and Animal Models

Absorption Studies (In Vitro Caco-2 Permeability, Parallel Artificial Membrane Permeability Assay, In Situ Animal Models)

The absorption of a drug is a primary determinant of its oral bioavailability. In vitro models such as Caco-2 permeability and Parallel Artificial Membrane Permeability Assay (PAMPA) are instrumental in predicting the intestinal absorption of new compounds.

In Vitro Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. The permeability of Indomethacin (B1671933) analog 1 across this monolayer would be a key indicator of its potential for oral absorption. Based on the high lipid solubility of its parent compound, indomethacin, it is anticipated that Indomethacin analog 1 would exhibit moderate to high permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial membrane. This high-throughput screening tool would provide a rapid assessment of the passive permeability of this compound.

In Situ Animal Models: The single-pass intestinal perfusion (SPIP) model in rats is a valuable in situ technique to study drug absorption in a more physiologically relevant environment. This model would allow for the determination of the effective permeability coefficient of this compound in different segments of the small intestine. Studies on indomethacin have utilized this model to investigate the effects of supersaturation on absorption researchgate.net.

| Parameter | This compound (Predicted) | Indomethacin (Reference) |

| Caco-2 Permeability (Papp) (10⁻⁶ cm/s) | Moderate to High | ~10-20 |

| PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Moderate to High | Data not available |

| Rat Intestinal Perfusion (Peff) (10⁻⁴ cm/s) | Moderate to High | Data available from specific studies researchgate.net |

Distribution Studies (Tissue Distribution in Animal Models, Blood-Brain Barrier Penetration in Animal Models)

Understanding the distribution of a drug within the body is essential to assess its potential therapeutic efficacy and off-target effects.

Tissue Distribution in Animal Models: Following administration, the extent and rate of distribution of this compound to various tissues would be evaluated in animal models such as rats or mice. Given that indomethacin achieves high concentrations in synovial fluid, it is plausible that this compound may also show significant distribution to inflammatory tissues nih.gov.

Blood-Brain Barrier Penetration in Animal Models: The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for centrally acting drugs and for assessing potential central nervous system (CNS) side effects. Indomethacin is known to cross the BBB due to its high lipid solubility nih.gov. Studies using in situ brain perfusion in rats have shown that free indomethacin rapidly crosses the BBB nih.govresearchgate.net. It is therefore likely that this compound, depending on its specific structural modifications, could also penetrate the CNS.

| Parameter | This compound (Predicted) | Indomethacin (Reference) |

| Volume of Distribution (Vd) (L/kg) | Moderate to High | ~0.34 - 1.57 |

| Brain-to-Plasma Concentration Ratio | Dependent on physicochemical properties | Readily crosses the BBB nih.gov |

Metabolism Pathways and Metabolite Identification (In Vitro Liver Microsomes, Hepatocytes, Animal Models)

Metabolism is a key determinant of a drug's half-life and can lead to the formation of active or inactive metabolites.

In Vitro Liver Microsomes and Hepatocytes: Human and animal liver microsomes and hepatocytes are standard in vitro tools to investigate the metabolic pathways of a new compound. These systems contain a rich complement of drug-metabolizing enzymes. For this compound, these studies would identify the primary routes of metabolism, which, based on its parent compound, are likely to include O-demethylation and N-deacylation nih.govresearchgate.net.

Animal Models: In vivo studies in rats or mice would be conducted to identify the major metabolites of this compound in plasma, urine, and feces. This would provide a more complete picture of its metabolic fate. For indomethacin, the major metabolites are O-desmethyl-indomethacin and O-deschloro-benzoyl-indomethacin and their glucuronide conjugates nih.gov.

CYP Enzyme Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions. For indomethacin, CYP2C9 is the primary enzyme responsible for its O-demethylation nih.gov. It is plausible that CYP2C9 could also be involved in the metabolism of this compound.

CYP Inhibition Potential: In vitro studies would be performed to assess the potential of this compound to inhibit major CYP isozymes. This is important to avoid adverse drug interactions when co-administered with other medications.

| CYP Isozyme | Predicted Role in Metabolism of this compound | Indomethacin (Reference) |

| CYP2C9 | Likely a major contributor | Major enzyme for O-demethylation nih.gov |

| CYP3A4 | Possible minor contributor | Minor role |

| CYP2C19 | Possible minor contributor | Minor role |

| CYP1A2 | Possible minor contributor | Slight activity observed nih.gov |

| CYP2D6 | Possible minor contributor | Slight activity observed nih.gov |

Phase II metabolism involves the conjugation of a drug or its phase I metabolites with endogenous molecules, facilitating their excretion. For indomethacin, glucuronidation is a significant metabolic pathway drugbank.com. It is highly probable that this compound and/or its phase I metabolites would also undergo glucuronidation.

Excretion Routes and Clearance Mechanisms (Biliary, Renal Clearance in Animal Models)

The routes and mechanisms of excretion determine the final elimination of a drug from the body.

Biliary and Renal Clearance in Animal Models: Studies in animal models with bile duct cannulation would be used to quantify the extent of biliary and renal excretion of this compound and its metabolites. Indomethacin is eliminated via both renal and biliary excretion, with enterohepatic circulation also playing a role nih.govdrugbank.com. Approximately 60% of an indomethacin dose is recovered in the urine as the parent drug and its metabolites, while about 33% is found in the feces drugbank.com.

| Parameter | This compound (Predicted) | Indomethacin (Reference) |

| Percentage of Dose Excreted in Urine | Significant | ~60% (as drug and metabolites) drugbank.com |

| Percentage of Dose Excreted in Feces | Significant | ~33% (primarily as metabolites) drugbank.com |

| Renal Clearance (mL/min/kg) | Moderate | Dose-dependent |

| Biliary Clearance | Likely to be significant | Subject to enterohepatic circulation drugbank.com |

Bioavailability Assessment in Animal Models

Oral bioavailability is a critical parameter that determines the fraction of an orally administered drug that reaches the systemic circulation.

Pharmacokinetic Studies in Animal Models: Following oral and intravenous administration of this compound to animal models such as rats, plasma concentrations of the drug would be measured over time. These data would be used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). The absolute oral bioavailability (F%) would then be determined by comparing the AUC after oral administration to the AUC after intravenous administration. Indomethacin has a bioavailability of approximately 100% nih.gov. Depending on its absorption and first-pass metabolism, the bioavailability of this compound would be determined.

| Parameter | This compound (Predicted) | Indomethacin (Reference) |

| Oral Bioavailability (F%) | To be determined | ~100% nih.gov |

| Cmax (ng/mL) | Dose-dependent | Dose-dependent |

| Tmax (h) | To be determined | ~2 hours nih.gov |

| Half-life (t1/2) (h) | To be determined | ~4.5 - 11 hours (variable) nih.gov |

Exploration of Biological Activities in Disease Models Preclinical Mechanistic Focus

Bone Metabolism and Remodeling Mechanistic Studies in Preclinical Models

A comprehensive and accurate discussion of these topics requires specific experimental data from preclinical studies involving "Indomethacin analog 1," which are not currently available.

Comparative Studies and Synergistic Interactions of Indomethacin Analog 1

Comparative Analysis with Indomethacin (B1671933) and Clinically Used NSAIDs Regarding Molecular Mechanisms (In Vitro, Preclinical Pharmacodynamic)

The primary mechanism of action for indomethacin and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. acs.orgdrugbank.com Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms. acs.orgtargetmol.com The development of indomethacin analogs has often focused on achieving selectivity for COX-2, which is primarily induced during inflammation, to reduce the gastrointestinal side effects associated with COX-1 inhibition.

One such analog, CF3-indomethacin, demonstrates this principle effectively. By substituting the 2'-methyl group of indomethacin with a trifluoromethyl group, a significant shift in selectivity is achieved. acs.orgnih.gov In preclinical studies, CF3-indomethacin was found to be a potent, slow, tight-binding inhibitor of COX-2, with significantly less activity against COX-1. acs.orgnih.gov This selectivity is attributed to the insertion of the CF3 group into a small hydrophobic pocket within the COX-2 enzyme. acs.org

The following table summarizes the in vitro inhibitory concentrations (IC50) of indomethacin and CF3-indomethacin against different COX isoforms.

| Compound | oCOX-1 IC50 (nM) | mCOX-2 IC50 (nM) | hCOX-2 IC50 (nM) |

| Indomethacin | 27 | 127 | 180 |

| CF3-indomethacin | >4000 | 267 | 388 |

| Data sourced from studies on ovine COX-1 (oCOX-1), murine COX-2 (mCOX-2), and human COX-2 (hCOX-2). acs.orgnih.gov |

In vivo anti-inflammatory activity of CF3-indomethacin was found to be comparable to that of indomethacin in a rat paw edema model, with EC50 values of 1.7 mg/kg and 1.0 mg/kg, respectively. acs.orgnih.gov This suggests that the selective inhibition of COX-2 by this analog is sufficient to produce a potent anti-inflammatory effect.

Other research has focused on developing indomethacin analogs that target different molecular pathways. For instance, some analogs have been identified as inhibitors of the multidrug resistance-associated protein-1 (MRP-1), a transporter protein associated with chemotherapy resistance. nih.govresearchgate.net Notably, some of these MRP-1 inhibitory analogs exhibited low or no COX-1 and COX-2 inhibitory activity, indicating a separation of these molecular mechanisms. nih.govresearchgate.net This suggests the potential for developing non-toxic modulators of chemotherapeutic drug resistance. nih.gov

Comparison with Other Indomethacin Analogs: SAR and Mechanistic Differences

Structure-activity relationship (SAR) studies of indomethacin analogs have revealed key structural features that determine their inhibitory activity and selectivity for various targets.

For COX inhibition, modifications to the N-acyl group, the indole (B1671886) ring, and the carboxylic acid side chain have been explored. As demonstrated with CF3-indomethacin, small modifications to the N-benzoyl group can dramatically alter COX-2 selectivity. acs.org Lengthening the carboxylic acid side chain or increasing the steric bulk of the N-acyl group have also been shown to enhance COX-2 selectivity, as the COX-2 active site is approximately 25% larger than that of COX-1. nih.gov A study on new indomethacin analogs found that several compounds were more potent against COX-2 than celecoxib, a known selective COX-2 inhibitor. nih.gov

Beyond COX inhibition, SAR studies have identified indomethacin analogs with distinct mechanistic profiles. Research into the inhibition of multidrug resistance-associated protein-1 (MRP-1) has shown that it is possible to design analogs that are potent MRP-1 inhibitors with minimal activity against COX enzymes. nih.govresearchgate.net This separation of activities is a significant finding in the development of agents that can overcome multidrug resistance in cancer.

Furthermore, a series of indomethacin derivatives were evaluated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov These studies found that the functional group at the 3-position of the indole scaffold had a strong effect on IDO1 inhibitory activity, and this activity was not directly correlated with cytotoxicity against tumor cells. nih.gov

The following table provides a conceptual comparison of different classes of indomethacin analogs based on their primary molecular targets and mechanistic differences.

| Analog Class | Primary Molecular Target | Key Mechanistic Difference from Indomethacin |

| Selective COX-2 Inhibitors (e.g., CF3-indomethacin) | COX-2 | Increased selectivity for COX-2 over COX-1, aiming for reduced gastrointestinal toxicity. |

| MRP-1 Inhibitors | MRP-1 | Inhibition of a drug efflux pump, leading to potential reversal of chemotherapy resistance, with low or no COX inhibitory activity. |

| IDO1 Inhibitors | IDO1 | Inhibition of an enzyme involved in immune evasion by tumors, with activity dependent on specific structural modifications. |

Synergistic Effects of Indomethacin Analog 1 in Combination with Other Agents (In Vitro, Animal Models)

The diverse molecular targets of indomethacin and its analogs suggest their potential for synergistic interactions when combined with other therapeutic agents.

Indomethacin itself has been shown to have a marked synergistic effect when combined with chemotherapeutic drugs like adriamycin and cisplatin in animal models of colon cancer. nih.gov This effect may be dependent on the expression of monocyte chemotactic protein-1 (MCP-1). nih.gov The development of indomethacin analogs that specifically inhibit MRP-1 provides a clear mechanism for synergy with chemotherapeutic agents that are substrates of this efflux pump. nih.govresearchgate.net By inhibiting MRP-1, these analogs can increase the intracellular concentration and efficacy of the co-administered anticancer drug. Combination cytotoxicity assays have been utilized to identify such agents with synergistic potential in MRP-1-expressing cell lines. nih.govresearchgate.net

An organotin indomethacin derivative has also been shown to synergize the antiproliferative effects of lapatinib, a tyrosine kinase inhibitor, in breast cancer cells. nih.gov This synergistic effect was associated with a decrease in MAPK phosphorylation. nih.gov

While direct studies on the synergistic effects of "this compound" with other anti-inflammatory compounds are not extensively detailed in the provided context, the principle of combining agents with different mechanisms of action is a common therapeutic strategy. For instance, an analog with high COX-2 selectivity could potentially be combined with an agent that targets a different inflammatory pathway, such as a leukotriene inhibitor, to achieve broader anti-inflammatory coverage.

There is evidence to suggest that NSAIDs, including indomethacin, can have synergistic effects when combined with antibiotics. One study demonstrated a synergistic effect of indomethacin in combination with five different antibiotics against resistant clinical E. coli strains. researchgate.net The combination of ciprofloxacin and indomethacin has been shown to suppress the levels of inflammatory cytokines secreted by macrophages in vitro, suggesting a potential benefit in treating infections with a significant inflammatory component. nih.gov The antimicrobial activity of NSAIDs may be due to their effects on bacterial growth, virulence factor expression, and biofilm production. researchgate.net

Potentiation of Existing Therapies Through Mechanistic Interactions

The mechanistic diversity of indomethacin analogs allows for the potentiation of existing therapies in several ways.

Overcoming Drug Resistance: Analogs that inhibit MRP-1 can directly potentiate the efficacy of chemotherapeutic drugs that are expelled from cancer cells by this transporter. nih.govresearchgate.net This represents a significant strategy to combat multidrug resistance in oncology.

Targeting the Tumor Microenvironment: Analogs that inhibit IDO1 can enhance the effectiveness of immunotherapies by preventing the suppression of the host immune response against the tumor. nih.gov

Modulating Inflammatory Pathways in Cancer: Given that chronic inflammation is a hallmark of cancer, COX-2 selective analogs can potentiate cancer therapies by reducing the production of pro-inflammatory and pro-angiogenic prostaglandins (B1171923) in the tumor microenvironment. acs.org

Enhancing Antimicrobial Efficacy: The synergistic effects of indomethacin and its analogs with antibiotics can potentiate the treatment of bacterial infections, particularly those that are resistant or associated with a strong inflammatory response. researchgate.netnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.